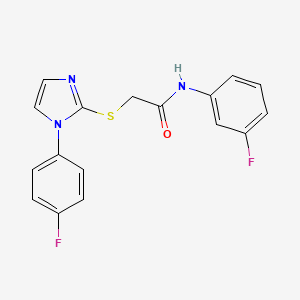![molecular formula C16H20N2O4 B2384591 6-(5-シクロプロピルイソキサゾール-3-カルボニル)-6-アザスピロ[2.5]オクタン-1-カルボン酸メチル CAS No. 2034309-26-5](/img/structure/B2384591.png)
6-(5-シクロプロピルイソキサゾール-3-カルボニル)-6-アザスピロ[2.5]オクタン-1-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . It also features a cyclopropyl group, a spiro[2.5]octane structure, and a carboxylate ester group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a spirocyclic structure. The relative configuration and preferred conformations could be determined by analyzing the homonuclear coupling constants and chemical shifts of the protons and carbon atoms in the aliphatic rings .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the isoxazole ring, the spirocyclic structure, and the ester group. The isoxazole ring is known to participate in various chemical reactions, including cycloadditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar isoxazole ring and the ester group could enhance its solubility in polar solvents .
作用機序
The mechanism of action of Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is not fully understood. However, it is believed that Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate may also inhibit the growth and proliferation of cancer cells by disrupting the cell cycle. In addition, Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate has been shown to have low toxicity in animal models, indicating that it may be safe for use in humans. However, further studies are needed to determine the long-term effects of Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate on human health. Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate has been shown to have a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
実験室実験の利点と制限
One advantage of Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is its broad-spectrum anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate has some limitations for lab experiments. For example, its short half-life may make it difficult to study its effects in vivo. In addition, Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is a relatively complex molecule, which may make it difficult to synthesize in large quantities.
将来の方向性
There are several future directions for the study of Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate. One area of research could focus on the optimization of the synthesis method to increase yields and purity. Another area of research could focus on the development of new drug delivery systems to improve the bioavailability of Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate. In addition, further studies are needed to determine the long-term effects of Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate on human health, as well as its potential use in combination with other cancer therapies.
Conclusion
In conclusion, Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is a novel spirocyclic compound that has shown promising results in scientific research applications, particularly in the area of cancer treatment. The synthesis of Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate has been optimized to achieve high yields and purity. Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate has been shown to have low toxicity in animal models, indicating that it may be safe for use in humans. However, further studies are needed to determine the long-term effects of Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate on human health. Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate has several advantages as a potential anti-cancer agent, but also has some limitations for lab experiments. Future research should focus on optimizing the synthesis method, developing new drug delivery systems, and determining the long-term effects of Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate on human health.
合成法
The synthesis of Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate involves the reaction of 5-cyclopropylisoxazole-3-carboxylic acid with methyl 6-aminospiro[2.4]heptane-1-carboxylate in the presence of a coupling reagent. This reaction results in the formation of the spirocyclic compound, Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate. The synthesis of Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate has been optimized to achieve high yields and purity.
科学的研究の応用
- マクロオキサゾールとその誘導体は、抗菌活性を調査されています。Blondelle Matio Kemkuignouらの研究では、マクロオキサゾールA〜Dが植物病原性真菌Phoma macrostomaから単離されました 。これらの化合物は、細菌および真菌に対して弱から中等度の抗菌活性を示しました。
抗菌活性
抗真菌特性
特性
IUPAC Name |
methyl 6-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-15(20)11-9-16(11)4-6-18(7-5-16)14(19)12-8-13(22-17-12)10-2-3-10/h8,10-11H,2-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXICPZXRVTSTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

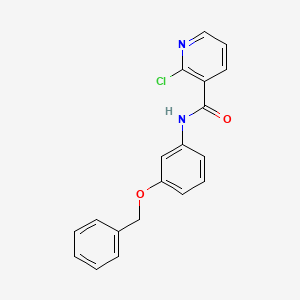
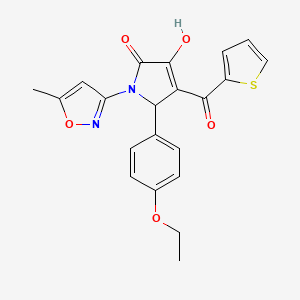
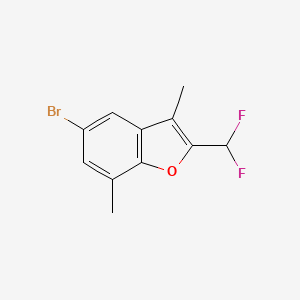
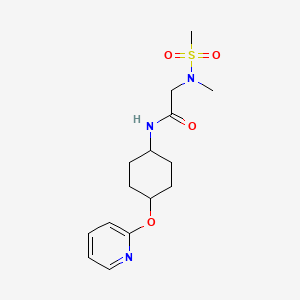

![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)
![(5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2384517.png)
![2-benzamido-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2384518.png)
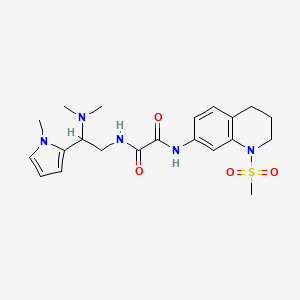
![Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2384525.png)
![2-(heptylthio)-1H-benzo[d]imidazole](/img/structure/B2384527.png)
![(Z)-2-Cyano-N-cyclopropyl-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384528.png)
![3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2384530.png)
